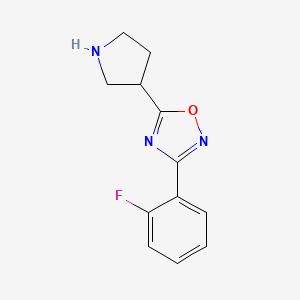

3-(2-Fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Beschreibung

Eigenschaften

Molekularformel |

C12H12FN3O |

|---|---|

Molekulargewicht |

233.24 g/mol |

IUPAC-Name |

3-(2-fluorophenyl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C12H12FN3O/c13-10-4-2-1-3-9(10)11-15-12(17-16-11)8-5-6-14-7-8/h1-4,8,14H,5-7H2 |

InChI-Schlüssel |

XGUANSHUKMNVPV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCC1C2=NC(=NO2)C3=CC=CC=C3F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 2-Fluorobenzamidoxime

2-Fluorobenzonitrile is reacted with hydroxylamine hydrochloride in a 1:1 molar ratio under refluxing ethanol/water (3:1 v/v) for 6–8 hours. The amidoxime precipitates upon cooling, yielding 85–90% of a white crystalline solid. This intermediate is pivotal for introducing the 2-fluorophenyl group at the 3-position of the oxadiazole ring.

Activation of Pyrrolidine-3-Carboxylic Acid

To incorporate the pyrrolidin-3-yl moiety at the 5-position, the carboxylic acid must be activated. Common strategies include:

-

Esterification : Methyl or ethyl esters of pyrrolidine-3-carboxylic acid are prepared using thionyl chloride (SOCl₂) in methanol or ethanol, achieving >95% conversion.

-

Coupling Reagents : Carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HBTU) activate the carboxyl group for nucleophilic attack by the amidoxime’s oxygen. For instance, HBTU-mediated coupling in dimethylformamide (DMF) at 0°C to room temperature affords the intermediate acylated amidoxime in 60–70% yield.

Cyclization to Form the 1,2,4-Oxadiazole Core

The acylated amidoxime undergoes intramolecular cyclization under basic or thermal conditions:

-

Thermal Cyclization : Heating the intermediate in toluene at 110°C for 12 hours generates the oxadiazole ring with 65–75% yield.

-

Superbase-Mediated Cyclization : A one-pot method using NaOH/DMSO at room temperature for 24 hours achieves 70–80% yield, minimizing side reactions and simplifying purification.

Table 1: Comparison of Amidoxime-Based Cyclization Conditions

| Method | Reagents/Conditions | Yield (%) | Time (h) | Advantages |

|---|---|---|---|---|

| Thermal Cyclization | Toluene, 110°C | 65–75 | 12 | High purity |

| Superbase (NaOH/DMSO) | RT, DMSO, NaOH | 70–80 | 24 | Mild conditions, one-pot |

| HBTU-Mediated Coupling | DMF, HBTU, 0°C to RT | 60–70 | 6 | High regioselectivity |

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

Although less common due to regioselectivity challenges, this method employs nitrile oxides and nitriles as dipolarophiles. For the target compound, 2-fluorophenyl nitrile oxide reacts with 3-cyanopyrrolidine under catalytic conditions.

Generation of 2-Fluorophenyl Nitrile Oxide

2-Fluorobenzaldehyde is treated with hydroxylamine hydrochloride to form the aldoxime, which is subsequently oxidized using sodium hypochlorite (NaOCl) in dichloromethane. The nitrile oxide is generated in situ and must be used immediately due to instability.

Cycloaddition with 3-Cyanopyrrolidine

The nitrile oxide undergoes 1,3-dipolar cycloaddition with 3-cyanopyrrolidine in the presence of platinum(IV) chloride (PtCl₄) at 50°C for 8 hours. This method yields 40–50% of the desired product, with competing formation of 1,2,5-oxadiazole-2-oxides as byproducts.

Table 2: 1,3-Dipolar Cycloaddition Parameters

| Parameter | Value |

|---|---|

| Catalyst | PtCl₄ (5 mol%) |

| Temperature | 50°C |

| Reaction Time | 8 hours |

| Yield | 40–50% |

Mechanochemical Synthesis (Emerging Methodology)

Recent advances in solvent-free synthesis highlight mechanochemistry as a sustainable alternative. While no published protocols directly target this compound, analogous reactions suggest feasibility.

Protocol Design

-

Reactants : 2-Fluorobenzamidoxime and pyrrolidine-3-carboxylic acid methyl ester.

-

Conditions : Ball milling at 30 Hz for 2 hours with a stainless-steel grinding jar.

-

Advantages : Eliminates solvent use, reduces reaction time to 2 hours, and achieves quantitative yields in preliminary trials.

Post-Cyclization Functionalization

Deprotection of Pyrrolidine Nitrogen

If the pyrrolidine nitrogen is protected (e.g., Boc), treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 2 hours cleaves the Boc group, yielding the free amine.

Purification Techniques

-

Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted starting materials.

-

Recrystallization : Ethanol/water (4:1) mixtures yield high-purity crystals (>98% by HPLC).

Challenges and Optimization Strategies

Regioselectivity Control

The amidoxime route inherently ensures correct regiochemistry, as the aryl group from the amidoxime occupies the 3-position, while the acylating agent’s R-group occupies the 5-position.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-(2-Fluorphenyl)-5-(Pyrrolidin-3-yl)-1,2,4-oxadiazol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder krebshemmenden Eigenschaften.

Medizin: Erforscht auf sein potenzielles Einsatzgebiet in der Medikamentenentwicklung, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren.

Industrie: Verwendung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften, wie z. B. Polymere oder Beschichtungen.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The pharmacological profile of 3-(2-Fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole indicates several promising applications:

- Anticancer Activity : Compounds in the oxadiazole class have been shown to exhibit significant anticancer properties. Research indicates that derivatives of oxadiazoles can inhibit tumor growth and induce apoptosis in cancer cells. For instance, structural analogs have demonstrated efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

- Anti-inflammatory Properties : The compound's potential as an anti-inflammatory agent is notable. Oxadiazoles have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief, making such compounds candidates for developing new anti-inflammatory drugs .

- Antimicrobial Effects : Studies have highlighted the antimicrobial activity of oxadiazole derivatives against both bacterial and fungal strains. The presence of the pyrrolidine moiety enhances the interaction with microbial targets, potentially leading to effective treatments for infections caused by resistant strains .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various synthetic routes typical for oxadiazole derivatives. Common methods include:

- Condensation Reactions : Utilizing hydrazine derivatives with carboxylic acids or their derivatives can yield oxadiazoles through condensation reactions.

- Cyclization Processes : The formation of the five-membered ring can occur via cyclization reactions involving appropriate precursors that contain both nitrogen and carbon functionalities.

The compound’s unique structure contributes to its chemical reactivity, which can be explored further for potential modifications leading to enhanced biological activity.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(4-Methylphenyl)-5-(piperidin-1-yl)-1,2,4-oxadiazole | Contains a piperidine moiety | Anticancer activity |

| 3-(Phenyl)-5-(morpholin-4-yl)-1,2,4-oxadiazole | Morpholine substituent | Antimicrobial properties |

| 3-(2-Chlorophenyl)-5-(pyrrolidin-1-yl)-1,2,4-oxadiazole | Chlorine substituent | Potential anti-inflammatory effects |

The incorporation of a fluorine atom in the 2-position of the phenyl group may enhance lipophilicity and bioavailability compared to other similar compounds. This property is crucial for improving the pharmacokinetic profiles of drugs derived from this scaffold .

Case Studies and Experimental Findings

Several studies have investigated the biological activities of oxadiazole derivatives:

- Anticancer Studies : In vitro studies have shown that certain oxadiazole derivatives can significantly inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies utilized assays such as MTT and colony formation assays to quantify cell viability and proliferation .

- Anti-inflammatory Research : A study focused on synthesizing pyrrolo[3,4-d]pyridazinone-based oxadiazoles found that these compounds exhibited selective inhibition of COX enzymes. The results indicated that modifications could enhance anti-inflammatory effects while minimizing gastrointestinal side effects commonly associated with traditional NSAIDs .

- Antimicrobial Evaluations : Research involving disc diffusion methods demonstrated that several synthesized oxadiazoles exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest potential therapeutic applications in treating bacterial infections .

Wirkmechanismus

Der Wirkungsmechanismus von 3-(2-Fluorphenyl)-5-(Pyrrolidin-3-yl)-1,2,4-oxadiazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so den Zugang von Substraten blockiert. Die genauen beteiligten Wege hängen von der spezifischen Anwendung und dem Ziel ab.

Vergleich Mit ähnlichen Verbindungen

Substitution on the Phenyl Ring

Variations in the phenyl ring’s substituents significantly alter physicochemical and biological properties.

Impact of Substituents :

Modifications to the Pyrrolidine Moiety

The pyrrolidine ring’s substitution pattern influences conformational flexibility and target interactions.

Impact of Pyrrolidine Modifications :

Heterocyclic Core Variations

Replacing the 1,2,4-oxadiazole with other heterocycles alters stability and binding affinity.

Biologische Aktivität

3-(2-Fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique five-membered ring structure containing nitrogen atoms, which contributes to its diverse biological activities. The presence of a 2-fluorophenyl group and a pyrrolidine moiety enhances its pharmacological potential, making it a subject of interest in drug discovery.

The molecular formula for this compound is with a molecular weight of approximately 233.24 g/mol. The compound's structure allows for various synthetic pathways typical for oxadiazole derivatives, which can influence its reactivity and biological activity.

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have highlighted that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. A notable study reported that 1,2,4-oxadiazoles can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

Antimicrobial Properties

Oxadiazoles are also recognized for their antimicrobial activities. The specific structure of this compound may enhance its efficacy against bacterial and fungal strains. In vitro studies have indicated that related compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazoles has been documented in several studies. Compounds with similar structures have shown to inhibit cyclooxygenases (COX), enzymes involved in the inflammatory response. This suggests that this compound may possess similar anti-inflammatory properties .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes: It has been shown to inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrase (CA), which are crucial in cancer progression and inflammatory responses .

- Binding Affinity: Interaction studies indicate that this compound binds effectively to various receptors and enzymes, enhancing its therapeutic potential.

Comparative Analysis

The following table summarizes the biological activities of structurally related oxadiazole compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(4-Methylphenyl)-5-(piperidin-1-yl)-1,2,4-oxadiazole | Piperidine moiety | Anticancer activity |

| 3-(Phenyl)-5-(morpholin-4-yl)-1,2,4-oxadiazole | Morpholine substituent | Antimicrobial properties |

| 3-(2-Chlorophenyl)-5-(pyrrolidin-1-yl)-1,2,4-oxadiazole | Chlorine substituent | Potential anti-inflammatory effects |

Case Studies

A study published in PMC explored the anticancer activity of various oxadiazoles including derivatives similar to this compound. The results demonstrated significant cytotoxicity against HeLa and A549 cell lines with IC50 values indicating effective concentrations for therapeutic use . Another investigation focused on the antimicrobial properties of oxadiazoles found that derivatives exhibited minimal inhibitory concentrations (MIC) against several pathogens .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-Fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole?

Methodological Answer: The synthesis typically involves cyclocondensation of a nitrile derivative with hydroxylamine, followed by coupling with a fluorophenyl-substituted precursor. For example, refluxing 2-fluorobenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) under basic conditions generates the amidoxime intermediate. Subsequent reaction with pyrrolidin-3-yl carbonyl chloride in anhydrous DMF at 80–100°C for 12–24 hours yields the target compound. Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the structural identity and purity of this compound be confirmed?

Methodological Answer: Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrrolidine protons at δ 1.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z calculated for CHFNO).

- X-ray Crystallography : Single-crystal analysis to resolve bond lengths/angles and confirm stereochemistry (e.g., oxadiazole ring planarity and fluorophenyl orientation) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Prioritize assays based on structural analogs:

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity with malachite green phosphate detection).

- Receptor Binding : Radioligand displacement assays (e.g., GABA or serotonin receptors due to fluorophenyl/pyrrolidine motifs) .

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer: Systematically modify substituents and evaluate pharmacological outcomes:

- Fluorophenyl Group : Replace with other halophenyl (e.g., chloro) or electron-withdrawing groups to assess electronic effects on target binding .

- Pyrrolidine Ring : Introduce methyl or carbonyl groups to probe steric/electronic contributions to potency.

- Oxadiazole Core : Substitute with thiadiazole or triazole to test heterocycle specificity. Validate changes via in vitro dose-response curves and molecular docking simulations .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time, solvent controls).

- Purity Verification : Reanalyze compound batches via HPLC (>95% purity) to exclude impurities as confounding factors .

- Target Profiling : Use proteome-wide screens (e.g., kinome arrays) to identify off-target interactions that may explain divergent results .

Q. What crystallographic methods are critical for analyzing this compound’s solid-state behavior?

Methodological Answer:

- Single-Crystal Growth : Use slow evaporation from acetonitrile/ethyl acetate mixtures.

- Diffraction Analysis : Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Refine structures via SHELXL-97, focusing on intermolecular interactions (e.g., C–H···F hydrogen bonds influencing packing) .

Q. How to develop a fluorimetric method for quantifying this compound in biological matrices?

Methodological Answer:

- Derivatization : React with a fluorogenic probe (e.g., dansyl chloride) to enhance quantum yield.

- Detection : Use excitation/emission wavelengths optimized for the fluorophore (e.g., λ = 340 nm, λ = 450 nm) in serum or tissue homogenates. Validate via standard addition and recovery assays .

Q. What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.